

1H-pyrrolo[2,3-b]pyridin-6-amine chemical structure and properties

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Compound of Interest

Compound Name: 1H-pyrrolo[2,3-b]pyridin-6-amine

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An In-depth Technical Guide to **1H-pyrrolo[2,3-b]pyridin-6-amine**: A Privileged Scaffold in Modern Drug Discovery

Authored by Gemini, Senior Application Scientist

Abstract

The 1H-pyrrolo[2,3-b]pyridine scaffold, commonly known as 7-azaindole, represents a cornerstone in medicinal chemistry, particularly in the design of kinase inhibitors. Its intrinsic ability to mimic the purine structure of adenosine triphosphate (ATP) allows it to function as a highly effective "hinge-binding" motif. This guide focuses on a key derivative, **1H-pyrrolo[2,3-b]pyridin-6-amine** (6-amino-7-azaindole), providing an in-depth analysis of its chemical structure, physicochemical properties, synthesis, and critical role as a foundational building block in the development of targeted therapeutics. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this privileged scaffold in their programs.

The 7-Azaindole Core: A Bioisostere of Choice

The success of the 7-azaindole scaffold stems from its unique electronic and structural properties. As a bioisostere of purine, it presents a nitrogen atom at the 7-position which, along with the pyrrole N-H group, can form critical hydrogen bond interactions with the hinge region of many protein kinases.^[1] This bidentate hydrogen bonding pattern mimics the interaction of adenine, making it an ideal anchor for ATP-competitive inhibitors.^[1] The strategic placement of

an amino group at the C6 position, yielding **1H-pyrrolo[2,3-b]pyridin-6-amine**, further enhances its utility by providing a key vector for synthetic elaboration and additional interactions within the ATP-binding pocket.

Physicochemical and Structural Properties

The fundamental properties of **1H-pyrrolo[2,3-b]pyridin-6-amine** are crucial for its application in fragment-based and lead-optimization campaigns.

Chemical Structure

The structure consists of a fused pyrrole and pyridine ring system with an amine substituent at the 6-position.



1H-pyrrolo[2,3-b]pyridin-6-amine

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Caption: Chemical structure of **1H-pyrrolo[2,3-b]pyridin-6-amine**.

Core Properties

A summary of key quantitative data is presented below. These values are essential for computational modeling, ADME prediction, and formulation development.

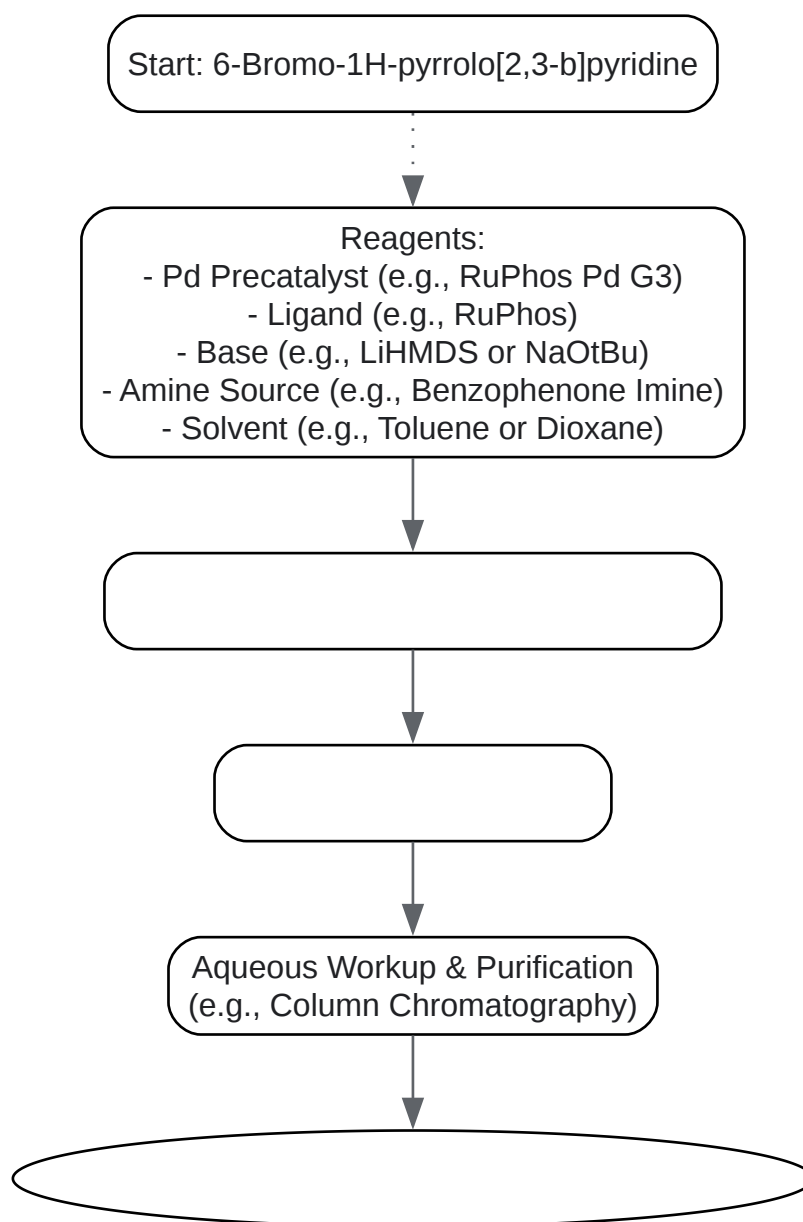
Property	Value	Source
IUPAC Name	1H-pyrrolo[2,3-b]pyridin-6-amine	PubChem[2]
Synonyms	6-Amino-7-azaindole	PubChem[2]
CAS Number	145901-11-7	PubChem[2]
Molecular Formula	C ₇ H ₇ N ₃	PubChem[2]
Molecular Weight	133.15 g/mol	PubChem[2]
XLogP3 (Computed)	0.8	PubChem[2]
Topological Polar Surface Area	54.7 Å ²	PubChem[2]
Hydrogen Bond Donors	2	PubChem[2]
Hydrogen Bond Acceptors	2	PubChem[2]

Synthesis and Characterization

The synthesis of 6-amino-7-azaindole is most efficiently achieved via a palladium-catalyzed cross-coupling reaction from a readily available halo-azaindole precursor. The Buchwald-Hartwig amination is the premier choice for this transformation due to its high functional group tolerance and operational simplicity, crucially allowing the reaction to proceed on the unprotected azaindole N-H.[3][4]

Representative Synthetic Workflow

The workflow illustrates the conversion of 6-bromo-1H-pyrrolo[2,3-b]pyridine to the target amine. This method avoids the harsh conditions (e.g., high-temperature ammonia displacement) of older techniques.



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Caption: Workflow for the synthesis of 6-amino-7-azaindole.

Detailed Experimental Protocol (Representative)

Causality: This protocol uses a protected ammonia equivalent (benzophenone imine) and a modern palladium precatalyst system. The precatalyst ensures efficient formation of the active Pd(0) species, while the bulky phosphine ligand (RuPhos) facilitates the challenging reductive elimination step.[3][4] LiHMDS is used as a strong, non-nucleophilic base to deprotonate the amine without competing side reactions.

- **Reaction Setup:** To an oven-dried Schlenk tube under an inert atmosphere (Argon or Nitrogen), add 6-bromo-1H-pyrrolo[2,3-b]pyridine (1.0 equiv), RuPhos Pd G3 precatalyst (0.02 equiv), and RuPhos ligand (0.04 equiv).
- **Reagent Addition:** Add anhydrous toluene (approx. 0.1 M concentration relative to the substrate). Stir for 5 minutes. Add benzophenone imine (1.2 equiv) followed by the dropwise addition of Lithium bis(trimethylsilyl)amide (LiHMDS) (1.0 M solution in THF, 2.2 equiv).
- **Reaction:** Heat the reaction mixture to 100 °C and stir for 12-18 hours, monitoring by TLC or LC-MS for the consumption of the starting material.
- **Hydrolysis:** Cool the mixture to room temperature. Add 2N HCl (aq.) and stir vigorously for 1 hour to hydrolyze the intermediate imine.
- **Workup:** Neutralize the mixture with saturated NaHCO₃ (aq.) and extract with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
- **Purification:** Purify the crude residue by silica gel column chromatography to yield **1H-pyrrolo[2,3-b]pyridin-6-amine**.

Spectroscopic Characterization (Predicted)

While a published spectrum for this specific intermediate is not readily available, its expected NMR data can be reliably predicted based on its structure and data from analogues such as 4,6-diamino-7-azaindole derivatives.^[5]

- ¹H NMR (400 MHz, DMSO-d₆):
 - δ ~11.0 ppm (s, 1H): Pyrrole N-H proton.
 - δ ~7.5 ppm (d, 1H): Aromatic C4-H proton.
 - δ ~7.2 ppm (t, 1H): Aromatic C2-H proton.
 - δ ~6.5 ppm (d, 1H): Aromatic C5-H proton.
 - δ ~6.3 ppm (t, 1H): Aromatic C3-H proton.

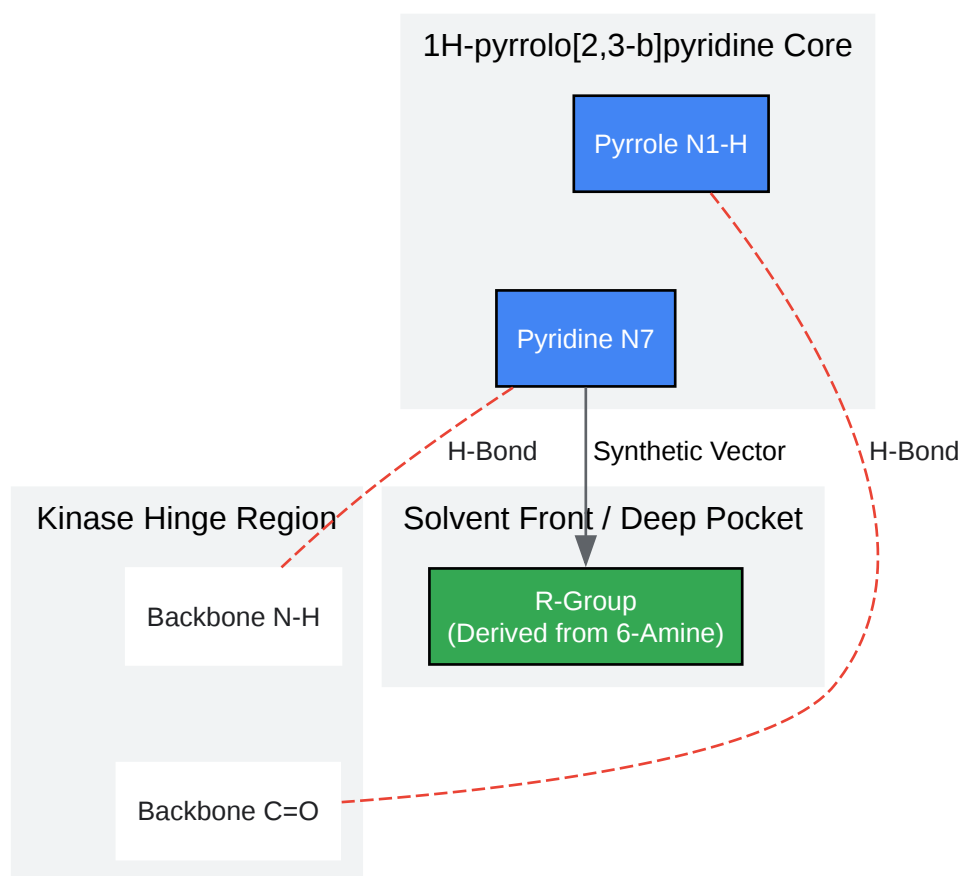
- δ ~5.5 ppm (s, 2H): Amine (-NH₂) protons.
- ¹³C NMR (101 MHz, DMSO-d₆):
 - δ ~155 ppm: C6-NH₂
 - δ ~148 ppm: C7a (bridgehead)
 - δ ~128 ppm: C2
 - δ ~120 ppm: C4
 - δ ~115 ppm: C4a (bridgehead)
 - δ ~100 ppm: C3
 - δ ~95 ppm: C5

Applications in Drug Discovery: A Hinge-Binding Powerhouse

The primary value of the 1H-pyrrolo[2,3-b]pyridine scaffold lies in its proven success as a core for kinase inhibitors.[6][7] The 6-amino derivative serves as a versatile starting point for building molecules that target the ATP binding site.

Mechanism of Kinase Inhibition

The 7-azaindole core acts as a bioisosteric replacement for the adenine ring of ATP. The pyrrole N1-H and the pyridine N7 atom form a signature bidentate hydrogen bond pattern with the backbone amide and carbonyl groups of the kinase hinge region, effectively anchoring the inhibitor in the active site.



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Caption: H-bond interactions of the 7-azaindole core with a kinase hinge.

Examples of Derivatives in Clinical Development

The 1H-pyrrolo[2,3-b]pyridine scaffold is present in numerous clinical candidates and approved drugs. The 6-amino position often serves as the attachment point for larger substituents that confer potency and selectivity by occupying adjacent hydrophobic pockets.

Compound Class	Target Kinase(s)	Significance	Reference
ATM Inhibitors	Ataxia-Telangiectasia Mutated (ATM)	Potent and selective inhibitors designed from this scaffold act as chemosensitizers, enhancing the efficacy of DNA-damaging agents like irinotecan in solid tumors.	J. Med. Chem.[6][8]
FGFR Inhibitors	Fibroblast Growth Factor Receptors (FGFR1-4)	Derivatives show pan-FGFR inhibitory activity in the low nanomolar range, inducing apoptosis in cancer cell lines and demonstrating high ligand efficiency.	RSC Adv.[7]
PDE4B Inhibitors	Phosphodiesterase 4B (PDE4B)	Scaffold hopping led to novel carboxamide derivatives with potent and selective PDE4B inhibition, showing promise for treating CNS diseases.	ACS Med. Chem. Lett. [9]
SGK-1 Inhibitors	Serum/Glucocorticoid-Regulated Kinase 1	Patented derivatives are designed to treat disorders associated with SGK-1 activity, such as those involving electrolyte balance and cell proliferation.	Google Patents[10]

Conclusion and Future Outlook

1H-pyrrolo[2,3-b]pyridin-6-amine is more than a simple heterocyclic amine; it is a validated, privileged scaffold that provides a reliable foundation for structure-based drug design. Its straightforward synthesis via modern cross-coupling methods and its inherent ability to engage in key hinge-binding interactions ensure its continued relevance in the pursuit of novel targeted therapies. As our understanding of kinome space and other enzyme families expands, the strategic deployment of the 6-amino-7-azaindole core will undoubtedly lead to the discovery of next-generation therapeutics for cancer, inflammatory disorders, and beyond.

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